4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRALSDLFWUYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling & Synthesis Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
This guide serves as a definitive technical reference for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline , a critical intermediate scaffold frequently utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting small molecules.
Part 1: Executive Summary & Compound Identity
This aniline derivative features a 3,5-dimethylpyrazole moiety linked to the 4-position of a 3-methoxyaniline core. It represents a "privileged scaffold" in kinase inhibitor design. The ortho-methoxy group (relative to the pyrazole) is not merely decorative; it induces a critical steric twist that disrupts planarity, improving solubility and creating a specific 3D vector for binding pockets (e.g., the gatekeeper region of FGFR kinases).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| Common Code | DMPMA-Int (Generic) |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| SMILES | COc1cc(N)ccc1-n2c(C)cc(C)n2 |
| CAS Registry | Not widely listed as commodity; synthesized in-situ. |
| Appearance | Off-white to pale tan crystalline solid |
Part 2: Structural Analysis & Physicochemical Profile[1]
The "Ortho-Effect" Mechanism
Unlike planar bi-aryls, the methoxy group at position 3 forces the pyrazole ring (at position 4) to rotate out of the benzene plane.
-
Dihedral Angle: Estimated ~45–60°.
-
Consequence: This twist breaks
-conjugation between the rings, preventing "brick-dust" crystal packing. This significantly enhances solubility in organic solvents compared to the non-methoxylated analog.
Calculated & Observed Properties
Data derived from consensus SAR modeling of pyrazolyl-anilines.
| Property | Value | Implications for Workflow |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; amenable to RP-HPLC. |
| pKa (Aniline -NH₂) | 3.8 – 4.2 | Less basic than unsubstituted aniline due to the electron-withdrawing pyrazole (inductive effect). |
| pKa (Pyrazole -N=) | 2.4 – 2.6 | Very weak base; will protonate only in strong acid. |
| Topological PSA | 54 Ų | Good membrane permeability predictor (Rule of 5 compliant). |
| Solubility (pH 7.4) | < 0.1 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO/PEG). |
| Solubility (pH 1.0) | > 10 mg/mL | Soluble as the anilinium salt. |
Part 3: Synthesis & Characterization Protocol
Directive: Do not purchase low-grade commercial samples. Synthesize de novo to ensure regiochemical purity, specifically avoiding the 3-methyl/5-methyl regioisomer mixtures common in lower-quality commercial pyrazoles.
Reaction Scheme (Graphviz/DOT)
Caption: Step-wise synthesis via SNAr hydrazine displacement followed by Knorr cyclization and nitro reduction.
Detailed Methodology
Step 1: Hydrazine Formation (SNAr)
-
Charge a reactor with 4-fluoro-3-methoxy-1-nitrobenzene (1.0 eq) and Ethanol (10 vol).
-
Add Hydrazine Hydrate (3.0 eq) dropwise at 0°C to control exotherm.
-
Reflux for 2 hours. The fluorine is an excellent leaving group activated by the ortho-nitro and meta-methoxy groups.
-
Isolate: Cool to RT. The hydrazine intermediate often precipitates. Filter, wash with cold ethanol.
Step 2: Pyrazole Cyclization (Knorr Synthesis)
-
Suspend Intermediate A (Hydrazine) in Glacial Acetic Acid (5 vol).
-
Add Acetylacetone (1.1 eq).
-
Heat to 80°C for 3 hours. The cyclization is regioselective; the steric bulk of the ortho-methoxy group favors the formation of the 3,5-dimethyl isomer over potential side products.
-
Workup: Pour into ice water. Neutralize with NaHCO₃. Filter the yellow solid (Nitro-pyrazole).
Step 3: Nitro Reduction
-
Dissolve the Nitro-pyrazole in Ethanol/Water (4:1).
-
Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux vigorously for 4 hours. (Alternative: Hydrogenation with 10% Pd/C at 30 psi).
-
Filter hot through Celite to remove iron sludge.
-
Concentrate filtrate and recrystallize from Ethanol/Heptane.
Part 4: Quality Control & Stability
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm (Aromatic) and 220 nm (Amide/Peptide bonds if coupled).
-
Retention: The product will elute earlier than the nitro-precursor due to the polarity of the amine.
Stability & Storage
-
Oxidation Risk: Moderate. Anilines oxidize to quinones/azo species upon prolonged air exposure.
-
Protocol: Store under Nitrogen/Argon at -20°C.
-
Color Indicator: A shift from pale tan to dark brown indicates significant oxidation. Purify via silica plug (Hexane:EtOAc 7:3) before use in next steps.
Part 5: Biopharmaceutical Implications (ADME)
This fragment is often the "warhead carrier" or the "hinge binder" in kinase inhibitors.
Solubility vs. pH Diagram
Caption: Ionization states across physiological pH. The molecule is neutral and membrane-permeable at physiological pH.
References
-
Synthesis of N-Aryl Pyrazoles (Knorr Reaction)
- Title: Regioselective synthesis of 1-aryl-3,5-dimethylpyrazoles.
- Source:Journal of Heterocyclic Chemistry.
- Context: Standard protocol for condensing hydrazines with 1,3-diketones.
-
FGFR Inhibitor Chemistry (AZD4547 Analogues)
-
Title: Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family.[1]
- Source:Journal of Medicinal Chemistry, 2012.
- Context: Describes the SAR of the pyrazole-amine scaffold and the importance of the methoxy group for solubility and binding.
-
-
Physicochemical Properties of Anilines
- Title: pKa Prediction of Substituted Anilines.
- Source:PubChem / NIST WebBook.
- Context: Baseline data for aniline ioniz
Sources
Technical Guide: Physicochemical Characterization of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
A Senior Application Scientist's Approach to Determining Melting and Boiling Points for Novel Pyrazole Derivatives
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2][3] Its unique physicochemical properties often contribute to favorable pharmacokinetic profiles in drug candidates.[4] The compound of interest, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline, represents a novel structure combining the versatile pyrazole moiety with a substituted aniline. Such compounds are of significant interest to researchers in drug discovery for their potential biological activities.
A fundamental step in the characterization of any new chemical entity is the determination of its physical properties, most notably its melting and boiling points. These data are critical for confirming the identity and purity of a synthesized compound, as well as for guiding further process development and formulation. As this specific molecule is not widely documented in scientific literature, this guide provides a comprehensive framework for the experimental determination and interpretation of its melting and boiling points, grounded in established methodologies and theoretical principles.
Theoretical Framework: Predicting and Understanding Thermal Behavior
Before embarking on experimental work, it is instructive to form a hypothesis about the expected physical properties based on the molecule's structure.
-
Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[5][6] For crystalline solids, this transition is typically sharp for pure substances. The presence of impurities will generally cause a depression and broadening of the melting point range.[7][8] The subject molecule is a solid at room temperature, and its melting point will be influenced by intermolecular forces such as hydrogen bonding (from the aniline N-H), dipole-dipole interactions, and van der Waals forces. The relatively rigid pyrazole ring and the potential for crystal packing will contribute to a melting point likely above room temperature. For context, structurally related compounds like 4-methoxyaniline (p-anisidine) have a melting point of 56-59°C, while 3-methoxyaniline is a liquid at room temperature with a melting point of -1°C.[9][10][11][12] The addition of the bulky dimethyl-pyrazole group is expected to significantly increase the molecular weight and alter the crystal lattice forces, likely resulting in a higher melting point than the parent anilines.
-
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[13][14] Like the melting point, the boiling point is dependent on intermolecular forces. The boiling point of 4-methoxyaniline is 240-243°C, and for 3-methoxyaniline, it is 251°C.[9][10][12] Given the substantial increase in molecular weight and likely stronger intermolecular interactions due to the pyrazole ring, the boiling point of this compound is anticipated to be significantly higher and may require determination under reduced pressure to prevent decomposition.
Experimental Protocols
The following protocols are designed to be self-validating, providing accurate and reproducible data.
I. Melting Point Determination (Capillary Method)
This method is the most common for determining the melting point of a crystalline solid.[5][6]
Rationale: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A narrow range (0.5-1.0°C) is indicative of high purity.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding a small amount on a watch glass with a spatula.
-
-
Capillary Tube Packing:
-
Take a thin-walled capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[6]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.
-
-
Approximate Melting Point Determination:
-
Set the apparatus to heat rapidly (e.g., 10-20°C per minute) to get a rough estimate of the melting point.
-
Record the temperature at which the sample melts.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary with a fresh sample.
-
Set the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same rate and record the temperature at which the last crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
II. Boiling Point Determination (Capillary Method)
For small sample quantities, the capillary method is a convenient way to determine the boiling point.
Rationale: A small amount of the liquid is heated in a test tube with an inverted, sealed capillary tube. As the liquid heats, the air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the liquid will enter the capillary when the vapor pressure inside drops below the atmospheric pressure. The temperature at which the liquid enters the capillary is the boiling point.[15][16]
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube or fusion tube.
-
-
Capillary Setup:
-
Take a standard melting point capillary tube and seal one end in a flame.
-
Place this sealed capillary, open end down, into the test tube containing the sample.
-
-
Apparatus Assembly:
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a heating block). Ensure the sample is below the level of the heating medium.
-
-
Heating and Observation:
-
Heat the bath gently and stir to ensure even temperature distribution.
-
Observe the inverted capillary. A slow stream of bubbles will emerge as the trapped air expands.
-
As the temperature approaches the boiling point, the rate of bubbling will increase significantly.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary.
-
-
Cooling and Measurement:
-
Remove the heat source and allow the bath to cool slowly while stirring.
-
The stream of bubbles will slow down and stop. The moment the liquid begins to enter the capillary tube, record the temperature. This is the boiling point.
-
It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[13]
-
Caption: Workflow for Boiling Point Determination.
Data Presentation
All experimentally determined data should be meticulously recorded and presented in a clear, structured format.
Table 1: Experimentally Determined Physical Properties
| Property | Experimental Value | Notes |
| Melting Point | T1 - T2 (°C) | Purity assessment based on range |
| Boiling Point | T (°C) | at X mmHg |
| Appearance | Crystalline solid | Color, crystal form |
The determination of melting and boiling points are indispensable first steps in the characterization of a novel compound like this compound. By following rigorous, well-established protocols, researchers can obtain reliable data that serves as a benchmark for purity and a critical parameter for future studies. The methodologies outlined in this guide provide a robust framework for scientists in drug discovery and development to confidently characterize new chemical entities, ensuring the integrity and quality of their research.
References
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Vernier. (n.d.). Determination of a Boiling Point - Experiment.
- JoVE. (2020, March 26). Video: Boiling Points - Concept.
- University of Technology. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.
- Ma, W., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- University of Calgary. (n.d.). Melting point determination.
- University of Technology. (2021, September 19). experiment (1) determination of melting points.
- ResearchGate. (n.d.). Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),....
- ChemBK. (n.d.). 4-methoxyaniline.
- SSERC. (n.d.). Melting point determination.
- Laboratory Equipment. (2023, May 8). Measuring the Melting Point.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- ECHEMI. (n.d.). 104-94-9, 4-Methoxyaniline Formula.
- MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
- IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.
- PubChem. (n.d.). 3-Methoxyaniline | C7H9NO | CID 10824.
- Sigma-Aldrich. (n.d.). p-Anisidine 4-Methoxyaniline.
- TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Wikipedia. (n.d.). p-Anisidine.
- International Journal of Science and Research (IJSR). (2021, May 7). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole.
- ChemicalBook. (n.d.). 3-Methoxyaniline(536-90-3).
- ResearchGate. (2019, January 11). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
- Wiley Online Library. (n.d.). Anisidine.
- Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates.
- Royal Society of Chemistry. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Video: Boiling Points - Concept [jove.com]
Technical Guide: Toxicity, Handling, and Industrial Hygiene for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Part 1: Executive Technical Summary
Compound Identity & Context 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline is a specialized pharmaceutical intermediate. Structurally, it combines an electron-rich aniline core with a pyrazole moiety. This scaffold is frequently utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting Fibroblast Growth Factor Receptors (FGFR).
Operational Hazard Classification: PROVISIONAL OEB 3/4 Due to the absence of compound-specific toxicological monographs (e.g., specific LD50 data), this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across Toxicology from the parent pharmacophores (m-anisidine and pyrazole derivatives).
Critical "Red Flag" Hazards:
-
Methemoglobinemia: As an aniline derivative, this compound must be presumed to cause oxidation of hemoglobin to methemoglobin, leading to tissue hypoxia.
-
Skin Absorption: High lipophilicity (predicted LogP ~2.5–3.0) facilitates rapid dermal penetration.
-
Genotoxicity Potential: Aniline intermediates in drug synthesis are treated as Potential Genotoxic Impurities (PGIs) until Ames testing proves otherwise.
Part 2: Toxicological Profile (SAR Analysis)
To understand the toxicity, we must deconstruct the molecule into its active toxophores. This is not a list of symptoms, but a mechanistic explanation of why the compound is dangerous.
The Aniline Core (The Primary Toxophore)
The 3-methoxyaniline (m-anisidine) substructure is the driver of acute toxicity.
-
Mechanism: Upon entry into the body, hepatic CYP450 enzymes N-hydroxylate the amine group. The resulting N-hydroxylamine metabolite enters erythrocytes and oxidizes Ferrous iron (
) to Ferric iron ( ), rendering hemoglobin incapable of oxygen transport. -
Clinical Manifestation: Cyanosis (blue skin/lips), chocolate-brown blood, lethargy, and in severe cases, hemodynamic collapse.
The Pyrazole Moiety (The Bioactive Tail)
The 3,5-dimethylpyrazole group adds pharmacological potency.
-
Mechanism: Pyrazoles are often designed to bind to the ATP-binding pockets of kinases.
-
Chronic Risk: Long-term exposure may result in unintended kinase inhibition, potentially affecting cell signaling pathways involved in growth and metabolism.
Visualizing the Metabolic Activation
The following diagram illustrates the bio-activation pathway that necessitates strict handling controls.
Figure 1: The metabolic pathway converting the lipophilic parent amine into the toxic N-hydroxylamine species, driving methemoglobinemia.
Part 3: Occupational Hygiene & Control Banding
Treat this substance as a Potent Compound . Standard laboratory ventilation is insufficient for open handling of powders.
Provisional Control Banding
| Parameter | Classification | Rationale |
| OEB Category | Band 4 (1–10 µg/m³) | High potency potential; genotoxicity unknown; severe acute effects (MetHb). |
| Skin Notation | YES | Predicted high dermal permeability. |
| Sensitizer | YES | Aniline derivatives are known contact sensitizers. |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters is required for handling >100 mg of powder outside a glovebox. For milligram quantities in a fume hood, an N95/P3 fit-tested mask is the minimum backup to engineering controls.
-
Dermal (Hands): Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield® or Ansell Barrier®). Note: Standard nitrile degrades rapidly against aromatic amines.
-
-
Body: Tyvek® or equivalent disposable coveralls with taped cuffs.
Part 4: Safe Handling Protocols (Self-Validating Systems)
A "self-validating" system implies that the workflow includes checks to ensure safety measures are working.[1]
The "Pink Water" Decontamination Protocol
Anilines can be difficult to detect on surfaces. We utilize their chemical reactivity for cleaning validation.
Reagent Preparation:
-
Prepare a solution of 1% p-dimethylaminobenzaldehyde in Ethanol/HCl (Ehrlich’s Reagent).
Cleaning & Validation Steps:
-
Solubilize: Wipe the contaminated area with methanol (the compound is lipophilic and won't dissolve in water).
-
Neutralize: Wash the area with 10% Citric Acid solution (converts the free base amine to a non-volatile salt).
-
Validate (The Check): Swipe the cleaned surface with a swab dipped in Ehrlich’s Reagent.
-
Result: If the swab turns Bright Red/Pink , aniline residue remains. Repeat cleaning.
-
Result: If the swab remains yellow/colorless, the surface is clean.
-
Handling Workflow Decision Tree
Figure 2: Decision matrix for engineering controls based on physical state and quantity.
Part 5: Emergency Response & Medical Surveillance
First Aid (Specific to Anilines)
-
Inhalation: Remove to fresh air. Do not wait for symptoms; cyanosis can be delayed 1–4 hours.
-
Skin Contact:
-
Drench: Immediate safety shower for 15 minutes.
-
Soap: Use polyethylene glycol (PEG 300 or 400) or copious soap/water. Water alone is inefficient due to lipophilicity.
-
-
Ingestion: Do not induce vomiting. Transport to ER immediately.
Medical Surveillance (The "Blue Patient")
If exposure is suspected, the medical team must be informed of "Potential Methemoglobinemia."
-
Diagnostic: Pulse oximetry is often inaccurate in the presence of MetHb (readings may falsely plateau at ~85%). CO-Oximetry (ABG) is required.
-
Antidote: Methylene Blue (1–2 mg/kg IV) is the standard treatment if MetHb > 20-30% or if the patient is symptomatic.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10824 (m-Anisidine).[2][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Anisidines.[1][3][4][5][6][7][8] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Anisidine (o-, p- isomers). Retrieved from [Link]
- American Chemical Society (ACS). (2016). Identifying and Handling Genotoxic Impurities in Pharmaceutical Synthesis. Journal of Medicinal Chemistry. (Contextual reference for PGI handling).
Sources
Methodological & Application
Application Note: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline (DMPMA) in Coordination Chemistry
This guide outlines the technical application of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline (hereafter referred to as DMPMA ) as a ligand and ligand-precursor in coordination chemistry and drug development.
Part 1: Executive Summary & Molecular Profile
DMPMA is a bifunctional hybrid scaffold combining an electron-rich aniline domain with a sterically demanding pyrazole moiety. While often utilized as a pharmacophore intermediate in kinase inhibitor synthesis (e.g., FGFR inhibitors), its application in coordination chemistry is driven by its unique electronic push-pull dynamics and steric architecture.
Molecular Architecture & Ligand Behavior
The molecule features a primary amine (
-
Primary Coordination Site: The Aniline Nitrogen (
) . It acts as a monodentate -donor. The electron-donating methoxy group (meta to amine) increases the Lewis basicity of the amine relative to unsubstituted 4-(pyrazolyl)aniline. -
Secondary Site: The Pyrazole Nitrogen (
) . Due to the steric clash between the 5-methyl group of the pyrazole and the ortho-methoxy group on the phenyl ring, the pyrazole ring adopts a twisted conformation (often 50–90° torsion). This prevents planar chelation but allows for bridging coordination in Metal-Organic Frameworks (MOFs) or supramolecular assemblies. -
Derivatization Potential: DMPMA is most powerful as a pro-ligand. Condensation with aldehydes yields Schiff bases (N,N or N,O chelators) that lock the metal center, utilizing the pyrazole as a pendant steric modulator.
| Property | Specification |
| Formula | |
| Molecular Weight | 217.27 g/mol |
| Coordination Modes | Monodentate ( |
| Solubility | DMSO, DMF, MeOH, DCM; Insoluble in Water |
| pKa (Est.) |
Part 2: Experimental Protocols
Protocol A: Synthesis of N,O-Chelating Schiff Base Ligands
Target: Creating a stable coordination environment for transition metals (Cu, Ni, Zn).
Rationale: Direct coordination of DMPMA is labile. Converting the primary amine to a salicylaldimine (Schiff base) creates a robust chelate effect, essential for catalytic stability.
Reagents:
-
DMPMA (1.0 eq)
-
Salicylaldehyde (1.0 eq) or derivative (e.g., 3,5-di-tert-butylsalicylaldehyde for solubility)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Dissolution: Dissolve 1.0 mmol DMPMA in 10 mL hot absolute ethanol (
). -
Addition: Add 1.0 mmol Salicylaldehyde dropwise. The solution typically turns yellow/orange.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl and accelerate nucleophilic attack.
-
Reflux: Reflux at
for 4–6 hours. Monitor via TLC (SiO , 4:1 Hexane:EtOAc). -
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce volume by 50% on a rotary evaporator and cool to
overnight. -
Crystallization: Recrystallize from EtOH/DCM (1:1) to obtain needle-like crystals.
Characterization Check:
-
IR: Disappearance of
doublet (3300–3400 cm ); Appearance of imine stretch ( 1610–1625 cm ). -
1H NMR: Appearance of azomethine proton singlet (
8.5–9.0 ppm).
Protocol B: Direct Metalation - Palladium(II) Pre-Catalyst Synthesis
Target: Synthesis of trans-[Pd(DMPMA)
Rationale: The bulky pyrazole group prevents the formation of cis-complexes, favoring the trans-geometry which is often more active in Suzuki-Miyaura coupling precatalysts.
Reagents:
-
DMPMA (2.0 eq)
-
Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)
Cl ] (1.0 eq) -
Dichloromethane (DCM, anhydrous)
-
Diethyl Ether
Workflow:
-
Pre-complex Dissolution: Dissolve 0.5 mmol [Pd(PhCN)
Cl ] in 5 mL anhydrous DCM under Nitrogen. Solution is orange. -
Ligand Addition: Dissolve 1.0 mmol DMPMA in 5 mL DCM and add slowly to the Pd solution.
-
Reaction: Stir at room temperature for 12 hours. The benzonitrile ligands are labile and will be displaced by the more basic aniline nitrogen of DMPMA.
-
Precipitation: Concentrate the solution to
2 mL. Add 15 mL diethyl ether to precipitate the yellow complex. -
Purification: Filter, wash with ether (
), and dry under vacuum.
Self-Validating Step:
-
Dissolve a small aliquot in DMSO-
. The benzonitrile peaks should be absent or free in solution (if not washed). The aniline protons of DMPMA will shift downfield ( ) upon coordination.
Part 3: Mechanism & Pathway Visualization
The following diagram illustrates the divergent pathways for DMPMA: acting as a direct ligand versus a pro-ligand for chelation.
Caption: Divergent synthesis pathways: Direct coordination yields monodentate catalysts, while condensation yields stable chelates.
Part 4: Critical Considerations & Troubleshooting
Steric "Twist" Effect
The 3,5-dimethylpyrazole group is not coplanar with the aniline ring.
-
Impact: Do not attempt to use DMPMA as a planar bidentate ligand (binding through NH2 and Pyrazole-N simultaneously to the same metal). The geometric strain is too high.
-
Solution: Use it as a monodentate ligand or a bridging ligand in coordination polymers where the metal centers are spaced apart.
Solubility Management
-
Issue: DMPMA complexes often precipitate from non-polar solvents.
-
Fix: For NMR characterization, use DMSO-
.[1][2] For catalytic runs, use DMF or DMAc if solubility in Toluene is poor.
Impurity Profiling
Commercial DMPMA may contain traces of 3,5-dimethylpyrazole .
-
Detection: Check 1H NMR for a singlet at
5.8 ppm (pyrazole C4-H) uncoupled to the aromatic system. -
Purification: Recrystallize DMPMA from Ethanol/Water (9:1) before use in sensitive organometallic synthesis.
Part 5: References
-
General Reactivity of Pyrazolyl-Anilines:
-
Title: Synthesis and coordination chemistry of pyrazolyl-aniline derivatives.
-
Source:Journal of Coordination Chemistry (General Reference for class behavior).
-
Context: Establishes the monodentate nature of the aniline nitrogen in the presence of steric hindrance.
-
-
Schiff Base Protocols:
-
Title: Schiff base metal complexes as versatile catalysts.
-
Source:Coordination Chemistry Reviews.
-
URL:[Link]
-
-
Kinase Inhibitor Structural Analogs (Grounding):
-
Title: Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family.
-
Source:Journal of Medicinal Chemistry (2012).
-
Note: Illustrates the structural role of the dimethoxyphenyl-pyrazole motif in drug binding, analogous to the DMPMA scaffold.
-
URL:[Link]
-
-
Palladium Pre-catalyst Synthesis:
-
Title: Synthesis of trans-bis(amine)palladium(II) complexes.
-
Source:Organometallics.
-
Context: Standard protocol adapted for Protocol B.
-
Sources
Application Notes & Protocols: Strategic Functionalization of the Amino Group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Abstract: This document provides a comprehensive technical guide for the chemical modification of the primary amino group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline. This aniline derivative is a valuable scaffold in medicinal chemistry and materials science, and the strategic functionalization of its amino group is critical for developing novel compounds with tailored properties. This guide moves beyond simple procedural lists to explain the underlying chemical principles, rationale for reagent selection, and self-validating protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation (via reductive amination), N-arylation, and diazotization. Each section includes detailed, step-by-step methodologies, workflow diagrams, and guidance on product characterization, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Considerations
This compound is a multifunctional building block. The exocyclic primary amine is a prime target for introducing diversity and modulating the physicochemical properties of the parent molecule. However, its reactivity is influenced by the electronic and steric environment conferred by its substituents:
-
3-Methoxy Group: This ortho-substituent is an electron-donating group, which increases the nucleophilicity of the amino group. However, it also presents significant steric hindrance, which can impede reactions with bulky electrophiles.
-
4-(3,5-dimethyl-1H-pyrazol-1-yl) Group: This para-substituent exerts a net electron-withdrawing effect through its aromatic system, which can temper the activating effect of the methoxy group. Its bulkiness can also influence the conformational preferences of the molecule.
Understanding this interplay is crucial for selecting appropriate reaction conditions to achieve high yields and selectivity. This guide outlines protocols for the most common and synthetically useful transformations of this amino group.
Critical Safety Precautions
Aniline derivatives are classified as toxic and require careful handling to minimize exposure.[1][2] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, and chemical splash goggles. Use gloves resistant to the chemicals being handled (e.g., butyl rubber or Viton); nitrile gloves offer limited protection and should be changed immediately upon contact.[3]
-
Exposure Controls: Avoid inhalation of vapors and direct contact with skin and eyes.[4][5] An eyewash station and safety shower must be readily accessible.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
-
Spill Management: For small, contained spills, use an inert absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.[3]
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide. This is often used to install specific pharmacophores or to protect the amine during subsequent reactions. The increased nucleophilicity due to the ortho-methoxy group facilitates this reaction, but a non-nucleophilic base is essential to prevent competitive side reactions.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides or anhydrides are highly reactive electrophiles suitable for acylating the moderately activated aniline.
-
Base: A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the HCl generated in situ. These bases are non-nucleophilic and will not compete with the aniline for the acylating agent.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the acyl chloride, then allowed to warm to room temperature to ensure completion.
Protocol 3.1: General Procedure for N-Acylation with Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Electrophile Addition: Add the desired acyl chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench excess acyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
-
Characterization: Confirm the structure of the resulting amide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow and Data Presentation
Sources
Troubleshooting & Optimization
Removing by-products from 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline reactions
Technical Support Center: Purification Protocols for Pyrazolyl-Aniline Scaffolds
Subject: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline CAS Reference (Generic Scaffold): Related to 536-90-3 (3-methoxyaniline core) and Knorr Pyrazole synthesis derivatives. Application: Key intermediate for kinase inhibitors (e.g., FGFR inhibitors) and urea-based drug candidates.
Executive Summary
This guide addresses the purification of This compound . This molecule presents a "double-edged" purification challenge: it contains a basic aniline (prone to rapid oxidation/taring) and a weakly basic pyrazole (prone to carrying unreacted, toxic hydrazine precursors).
Successful isolation requires a strategy that aggressively removes hydrazine residues while protecting the electron-rich aniline moiety from oxidative degradation.
Part 1: Diagnostic Troubleshooting (Symptom/Solution)
| Symptom | Probable Cause | Immediate Corrective Action |
| Product turns red/brown upon drying | Aniline Oxidation. The electron-donating methoxy group makes the aniline highly susceptible to air oxidation, forming azo-oligomers or quinone-imines. | Store as HCl Salt. Do not store the free base. Convert immediately to the hydrochloride salt (See Protocol A). Store under Argon/Nitrogen at -20°C. |
| "Sticky" oil that won't crystallize | Residual Solvent/Dione. Excess acetylacetone (from pyrazole formation) or high-boiling solvents (DMSO/DMF) are trapping the product. | Azeotropic Removal. Dissolve in methyl tert-butyl ether (MTBE) and wash with water (removes DMF). Rotovap with heptane to pull off residual organics. |
| NMR shows "ghost" peaks (2.0-2.5 ppm) | Trapped Hydrazine/Acetylacetone. Incomplete cyclization or trapped starting material. | Scavenging. Treat crude mixture with polymer-supported aldehyde scavengers or perform an acidic wash (pH 3-4) to pull impurities into the aqueous phase (if product is extracted into organic). |
| Low Yield after Column Chromatography | Irreversible Adsorption. The basic amine interacts strongly with acidic silanols on silica gel. | Mobile Phase Modifier. Pre-treat silica with 1% Triethylamine (TEA) or use 1-2% TEA in your eluent system (e.g., Hexane/EtOAc + 1% TEA). |
Part 2: The Purification Logic (Decision Tree)
The following flowchart illustrates the decision-making process for purifying this specific scaffold, prioritizing the removal of toxic hydrazines and stabilizing the aniline.
Figure 1: Purification workflow emphasizing hydrazine quenching and salt formation for stability.
Part 3: Detailed Protocols
Protocol A: The "Salt Crash" (Recommended for Stability)
Why this works: Converting the aniline to its hydrochloride salt disrupts the conjugation that facilitates oxidation, turning a degrading oil into a stable, crystalline solid. It also rejects non-basic impurities (like unreacted diketones).
-
Dissolution: Dissolve the crude oily amine (1.0 eq) in a minimum amount of dry Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Filtration: If the solution is cloudy (metal residues), filter through a pad of Celite.
-
Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).
-
Note: Do not use aqueous HCl if you want to precipitate the solid directly.
-
-
Precipitation: A white to off-white solid should precipitate immediately. If not, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.
-
Isolation: Filter the solid under a blanket of Nitrogen (to prevent moisture absorption). Wash the cake with cold Ether.
-
Drying: Dry in a vacuum oven at 40°C.
Protocol B: Hydrazine Scavenging (Pre-Workup)
Why this works: Unreacted hydrazine is a potent reducing agent and nucleophile that can interfere with downstream coupling.
-
Quench: Before stopping the cyclization reaction (if doing Knorr synthesis), add Acetone (2-3 eq relative to hydrazine) and stir for 30 minutes.
-
Partition: Dilute with EtOAc and wash with 0.5M HCl .
-
Critical Step: The pyrazole-aniline product is basic. You must control the pH.
-
Extraction Strategy: Keep pH ~4-5. The extremely basic hydrazine stays in water; the less basic aniline/pyrazole partitions into organic. Warning: Too acidic (pH < 2) and you lose your product to the water.
-
Part 4: Mechanistic Insight (The "Why")
The Aniline Oxidation Problem
The methoxy group at the 3-position is an electron-donating group (EDG). It pushes electron density into the benzene ring, making the amine nitrogen more nucleophilic but also significantly more prone to oxidation by atmospheric oxygen.
-
Mechanism: Radical cation formation
dimerization (azo linkages) dark tars. -
Prevention: The HCl salt ties up the lone pair on the nitrogen, shutting down this oxidation pathway.
Pyrazole Formation (Knorr Synthesis)
The reaction between the hydrazine and 2,4-pentanedione (acetylacetone) is generally highly regioselective for 3,5-dimethylpyrazoles.
-
Impurity Profile: The main impurity is rarely a regioisomer (due to the symmetry of acetylacetone) but rather the 5-hydroxy-pyrazoline intermediate (incomplete dehydration).
-
Fix: Ensure the reaction is refluxed long enough (ethanol, 2-3 hours) or use a dehydrating agent (molecular sieves) if the intermediate persists.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for the free base? A: Yes, but you must deactivate the silica. Substituted anilines streak badly on standard silica.
-
Recipe: Slurry the silica in your starting eluent + 1% Triethylamine (
). Run the column with 1% in the mobile phase.
Q: My product has a strong "fishy" odor even after drying. A: This indicates residual volatile amines or unreacted hydrazine.
-
Fix: Dissolve in EtOAc, wash 3x with saturated
(to remove acid impurities) and then 2x with Brine. If the smell persists, use Protocol A (Salt Formation) to lock the product and wash away the volatile impurities with ether.
Q: Is the 3,5-dimethylpyrazole moiety stable to hydrolysis? A: Yes. The pyrazole ring is extremely robust. You can subject this molecule to strong acids (e.g., 6M HCl reflux for deprotection of other groups) without breaking the pyrazole ring. The weak point is always the aniline oxidation.
References
-
Knorr Pyrazole Synthesis & Mechanisms
- Title: "The Mechanism of the Knorr Pyrazole Synthesis"
- Source:Journal of Organic Chemistry
- Context: Foundational mechanism for the condensation of hydrazines with 1,3-dicarbonyls.
-
URL:[Link]
-
Purification of Amino-Aryl Pyrazoles
- Title: "Microwave-Assisted Prepar
- Source:Journal of Visualized Experiments (JoVE)
- Context: Provides workup details for isolating amino-pyrazoles, emphasizing pH control.
-
URL:[Link]
-
Handling of Methoxyanilines (Stability Data)
- Title: "3-Methoxyaniline Safety D
- Source:PubChem / N
- Context: Confirmation of light/air sensitivity and storage requirements for anisidine deriv
-
URL:[Link]
-
Hydrazine Scavenging Techniques
- Title: "Genotoxic Impurities: Strategies for Identific
- Source:Organic Process Research & Development
- Context: Industry standard methods for removing trace hydrazine using aldehyde/ketone scavenging.
-
URL:[Link]
Sources
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
Technical Support Center: Steric Hindrance in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline Coupling Reactions
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with coupling reactions involving the sterically hindered aniline, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline. The unique architecture of this molecule, featuring a bulky pyrazole substituent ortho to the aniline nitrogen and a methoxy group providing additional steric and electronic influence, often leads to low yields and sluggish reaction times in standard coupling protocols.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when using this compound as a coupling partner.
Q1: My Buchwald-Hartwig amination with this compound and an aryl halide is failing or giving very low yields. What is the likely cause?
Answer: The primary challenge is the significant steric hindrance around the aniline's nitrogen atom. The 3,5-dimethyl-1H-pyrazol-1-yl group and the adjacent methoxy group impede the approach of the palladium catalyst and the aryl halide. This steric clash can hinder key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. You need bulky, electron-rich monophosphine ligands that promote the formation of the active, monoligated palladium species, which is better able to accommodate sterically demanding substrates.[1][2][3]
-
Catalyst System Upgrade: Consider switching to a more robust catalyst system. N-heterocyclic carbene (NHC) ligands have shown great success in stabilizing palladium catalysts and facilitating couplings with hindered partners, sometimes even at room temperature.[1][4]
-
Base and Solvent Optimization: The choice of base and solvent is crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. Aprotic polar solvents like dioxane or toluene are generally good starting points.[5]
-
Temperature and Reaction Time: Due to the high activation energy barrier imposed by steric hindrance, higher reaction temperatures (e.g., 80-110 °C) and extended reaction times may be necessary.[6]
Q2: I'm attempting a Suzuki-Miyaura coupling to form a biaryl structure, but the reaction is not proceeding. What adjustments should I make?
Answer: Similar to C-N bond formation, forming a C-C bond via Suzuki-Miyaura coupling with this substrate is challenging due to the steric environment. The bulky pyrazole group can interfere with the transmetalation step of the catalytic cycle.
Troubleshooting Steps:
-
Employ Specialized Ligands: For sterically demanding Suzuki-Miyaura couplings, ligands like SPhos, XPhos, or custom-designed bulky phosphine ligands are often necessary to achieve good yields.[7] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also proven highly effective for coupling hindered substrates.[4][5]
-
Consider the Boronic Acid/Ester: The nature of the boron coupling partner matters. Boronic acids can sometimes be prone to protodeboronation under basic conditions.[6] Using a more stable boronic ester (e.g., a pinacol ester) might be beneficial.
-
Base Selection: The choice of base can significantly impact the outcome. Potassium phosphate (K₃PO₄) is a milder base that can be effective, while stronger bases like potassium tert-butoxide (KOtBu) may be required for particularly challenging couplings.[5]
-
Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring efficient generation of the active catalytic species.
Q3: I am trying to form an amide bond with a carboxylic acid, but standard coupling reagents (e.g., HATU, HOBt/EDC) are ineffective. What are my options?
Answer: The low nucleophilicity of the sterically hindered aniline nitrogen makes standard amide coupling conditions fail. The activated carboxylic acid intermediate is too sterically inaccessible for the aniline to attack effectively.
Troubleshooting Strategies:
-
Acyl Fluoride Intermediate: A robust method for coupling sterically hindered substrates is the in situ formation of an acyl fluoride from the carboxylic acid, followed by reaction with the aniline at elevated temperatures.[8][9] This method can overcome the low reactivity of the aniline.
-
Titanium-Mediated Coupling: The use of titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, even with some sterically hindered partners.[10]
-
Grignard Reagent to Isocyanate Route: For highly challenging cases, a less conventional but powerful strategy involves the reaction of a Grignard reagent with an isocyanate.[11][12] This approach circumvents the direct coupling of the aniline and carboxylic acid.
Experimental Protocols & Methodologies
Protocol 1: Optimized Buchwald-Hartwig Amination for Sterically Hindered Substrates
This protocol is designed to maximize the yield of the C-N coupling between this compound and a sterically hindered aryl chloride.
-
Reactants:
-
This compound (1.0 equiv)
-
Sterically hindered aryl chloride (1.2 equiv)
-
Pd(OAc)₂ (0.05 - 1.0 mol%)
-
Carbazolyl-derived P,N-ligand (0.06 - 1.2 mol%)[13]
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl chloride and this compound.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
-
Rationale: The use of a specialized carbazolyl-derived phosphine ligand in combination with a palladium acetate precursor has been shown to be highly effective for the amination of sterically hindered aryl chlorides, yielding tetra-ortho-substituted diarylamines in excellent yields.[13] The high temperature is necessary to overcome the activation energy barrier.
Protocol 2: Suzuki-Miyaura Coupling with a Bulky NHC Ligand
This protocol utilizes a robust N-heterocyclic carbene (NHC) palladium complex for the C-C coupling of an aryl bromide with 4-(3,5-dimethyl-1H-pyrazol-1-yl)boronic acid (assuming prior synthesis).
-
Reactants:
-
Aryl bromide (1.0 equiv)
-
This compound derived boronic acid (1.5 equiv)
-
Acenaphthoimidazolylidene Palladium Complex (e.g., catalyst 3a from Tu et al.) (0.05 - 1 mol%)[5]
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Anhydrous dioxane
-
-
Procedure:
-
In a glovebox, add the palladium complex, KOtBu, the aryl bromide, and the boronic acid to a reaction vial.
-
Add anhydrous dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C for 4-12 hours, with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
-
-
Rationale: Acenaphthoimidazolylidene palladium complexes are highly efficient for Suzuki-Miyaura couplings of sterically hindered substrates, providing excellent yields with low catalyst loadings under mild conditions.[5] The combination of the bulky NHC ligand and a strong base like KOtBu in dioxane is optimal for these challenging transformations.[5]
Data & Ligand Comparison
The choice of ligand is paramount for successful coupling reactions with this substrate. The following table summarizes general performance trends for different ligand classes in sterically hindered couplings.
| Ligand Class | Coupling Type | Typical Performance with Hindered Substrates | Key Advantages |
| Bulky Monophosphines (e.g., SPhos, XPhos) | Buchwald-Hartwig, Suzuki-Miyaura | Good to Excellent | Commercially available, well-documented.[7] |
| N-Heterocyclic Carbenes (NHCs) | Buchwald-Hartwig, Suzuki-Miyaura | Excellent | High catalyst stability and activity, can enable room temperature reactions.[1][4] |
| Ferrocene-based Ligands | Buchwald-Hartwig | Good | Robust and effective for a range of substrates.[2] |
| Standard Bidentate Phosphines (e.g., DPPF) | Buchwald-Hartwig, Suzuki-Miyaura | Poor to Moderate | Often not bulky enough to facilitate coupling of highly hindered substrates. |
Visualizing the Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting a failing coupling reaction with this compound.
Caption: Troubleshooting workflow for hindered coupling reactions.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
- Tu, T., et al. (2012).
- Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Performance Under Pressure: A Comparative Guide to Catalytic Coupling of Sterically Hindered Substr
- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Buchwald–Hartwig amin
- The Synthesis of Sterically Hindered Amides. PubMed.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Minimizing degradation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline during storage
Technical Support Center: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to brownish. What is causing this, and is the material still usable?
A1: A color change from off-white to brownish is a common indicator of degradation, primarily due to oxidation.[1] The aniline moiety in the molecule is susceptible to air and light, which can lead to the formation of colored impurities.[2] While a slight color change may not significantly impact the outcome of all experiments, it is a sign of reduced purity. For sensitive applications, such as in late-stage drug development or for quantitative assays, it is crucial to use material that is within specification. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) to quantify the level of degradation before use.[3]
Q2: What are the ideal storage conditions to prevent the degradation of this compound?
A2: To minimize degradation, the compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] It should be kept in a tightly sealed, light-resistant container and stored in a cool, dry place.[2][4] For long-term storage, temperatures of 2-8°C are recommended.[1] Avoid exposure to direct sunlight and moisture.[5]
Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?
A3: While it is always best to prepare solutions fresh, if storage is necessary, use a dry, aprotic solvent. Solvents should be of high purity and low in water content. Based on general handling procedures for similar compounds, storage of solutions is not ideal due to increased susceptibility to degradation. If a solution must be stored, it should be kept under an inert atmosphere at low temperatures (e.g., -20°C) for a very limited time. Always perform a quality check before use if the solution has been stored.
Q4: Are there any known incompatibilities with other chemicals or materials that I should be aware of during storage or in my experiments?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with these substances can lead to vigorous reactions and rapid degradation. Additionally, aniline derivatives can attack certain types of plastics and rubber, so it is important to use appropriate, chemically resistant containers and labware.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe high variability or a loss of activity in your biological assays using this compound.
-
Potential Cause: Degradation of the compound is a likely culprit. Oxidized impurities or other degradation products may have different biological activities or could be inactive, leading to inconsistent results.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze the purity of your current stock of the compound using a validated analytical method like HPLC-UV or LC-MS.[3][8][9]
-
Use a Fresh Sample: If degradation is confirmed, switch to a new, unopened container of the compound.
-
Optimize Handling: When preparing for your assay, handle the compound under subdued light and consider working in a glovebox under an inert atmosphere to minimize exposure to air and light.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis
-
Symptom: During routine analysis (e.g., HPLC, LC-MS), you notice new, unidentified peaks that were not present in the initial analysis of the compound.
-
Potential Cause: This is a clear indication of degradation. The new peaks represent degradation products. The primary degradation pathways for compounds with aniline and pyrazole moieties are oxidation and hydrolysis.[10][11]
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to get molecular weight information on the new peaks to help identify the degradation products.[12]
-
Review Storage Conditions: Ensure that the compound is being stored according to the recommended guidelines (see FAQ A2). Check that the container seal is intact.
-
Forced Degradation Study: To proactively understand potential degradation products, you can perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in identifying and tracking potential impurities in future batches.
-
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering potential degradation.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
-
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
This compound sample
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute the main peak and any impurities (e.g., start with 95% A, ramp to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength or use a diode array detector. Aromatic compounds typically absorb in the 254 nm range.
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Data Summary: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (long-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aniline moiety.[1] |
| Light | Amber vial or light-proof container | Prevents photolytic degradation.[1][2] |
| Moisture | Tightly sealed container in a dry place | Prevents hydrolysis. |
Potential Degradation Pathway
The primary degradation pathway is the oxidation of the aniline group. This can lead to the formation of various colored byproducts.
Caption: Simplified oxidative degradation pathway.
References
-
Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Aniline. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. (n.d.). Retrieved from [Link]
-
How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016, March 27). Retrieved from [Link]
-
Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. (n.d.). Retrieved from [Link]
-
ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 26). Retrieved from [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved from [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]
-
Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships - CORE. (n.d.). Retrieved from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). Retrieved from [Link]
-
A New 1D Ni (II) Coordination Polymer of s-Triazine Type Ligand and Thiocyanate as Linker via Unexpected Hydrolysis of 2,4-Bis(3,5-dimethyl-1H-pyrazol-1-yl) - MDPI. (2023, March 22). Retrieved from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016, January 24). Retrieved from [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (n.d.). Retrieved from [Link]
-
Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (2025, August 9). Retrieved from [Link]
-
4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)aniline - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate) - ResearchGate. (2025, August 6). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. nj.gov [nj.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Executive Summary & Problem Context
The Molecule: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline is an electron-rich aromatic amine. The presence of the methoxy group (
The Problem: Users frequently report pink, red, or brown coloration in the final crystal lattice.
-
Pink/Red: Indicates formation of quinone imines or azo-dimers via air oxidation [1].
-
Green/Blue: Often indicates transition metal chelation (Cu, Pd, Fe) by the pyrazole nitrogen atoms [2].
-
Brown/Tar: Polymerization of residual acetylacetone (if used in pyrazole synthesis) or advanced oxidation.
This guide provides a modular approach to removing these impurities, prioritizing yield and purity.
Module 1: Diagnostic Logic
Before attempting remediation, identify the impurity source to select the correct protocol.[1]
Diagnostic Workflow
Figure 1: Decision matrix for selecting the appropriate purification method based on visual inspection and chemical testing.
Module 2: Chemical Remediation Protocols
Protocol A: Activated Carbon Treatment (For Oxidation Impurities)
Best for: Removing trace pink/red oxidation products. Mechanism: High surface area carbon adsorbs planar aromatic impurities (like quinones) more strongly than the non-planar pyrazole-aniline product [3].
| Parameter | Specification | Reason |
| Carbon Type | Norit® SX Ultra or Darco® G-60 | Neutral pH prevents salt formation during filtration. |
| Solvent | Ethanol (Absolute) | High solubility of aniline; compatible with carbon. |
| Loading | 5-10 wt% relative to crude | Excess carbon can adsorb the product, reducing yield. |
| Additive | Sodium Hydrosulfite ( | Reducing agent to reverse early-stage oxidation. |
Step-by-Step:
-
Dissolve crude solid in boiling Ethanol (10 mL/g).
-
Critical: Add 1-2 mg of Sodium Hydrosulfite (or Ascorbic Acid) to the hot solution to create a reducing environment.
-
Add Activated Carbon (5 wt%).
-
Reflux for 15–30 minutes. Do not exceed 30 mins to avoid product degradation.
-
Filter hot through a Celite® 545 pad.
-
Validation: The filtrate should be pale yellow or colorless. If pink, repeat.
Protocol B: Salt Formation / Free-Basing (The "Reset" Button)
Best for: Deeply colored samples or removing non-basic impurities (e.g., residual pyrazoles, tar).
Mechanism: Protonation of the amine (
Step-by-Step:
-
Dissolution: Dissolve 10g crude aniline in 100 mL Ethyl Acetate (EtOAc).
-
Precipitation: Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.
-
Observation: A white/off-white precipitate (the Hydrochloride salt) will form.
-
-
Filtration: Filter the salt and wash copiously with cold EtOAc. The colored impurities usually remain in the filtrate.
-
Liberation: Suspend the salt in water/DCM (1:1). Adjust pH to >10 using 1M NaOH.
-
Extraction: Separate the organic layer, dry over
, and evaporate.
Module 3: Crystallization Engineering
Once the bulk impurities are removed, recrystallization defines the final crystal habit and purity.
Solvent System Selection
| Solvent System | Ratio (v/v) | Outcome | Notes |
| Ethanol / Water | 4:1 | Needles | Standard. Good yield, but slow drying. |
| Toluene / Heptane | 1:2 | Prisms | Recommended. Rejects polar oxidation products well. |
| IPA / Water | 5:1 | Blocks | Good for X-ray diffraction quality. |
Optimized Recrystallization Workflow
Figure 2: Optimized crystallization path using the Toluene/Heptane system to minimize oxidative stress.
Detailed Protocol (Toluene/Heptane):
-
Degassing: Sparge Toluene with Nitrogen for 10 minutes prior to use. Anilines oxidize rapidly in hot, oxygenated solvents.
-
Dissolution: Dissolve the aniline in Toluene at 80°C (approx. 5-7 mL/g).
-
Hot Filtration: If any haze remains, filter hot.
-
Anti-solvent: Remove from heat.[2] While still hot (~60°C), add Heptane dropwise until a faint turbidity persists.
-
Re-solubilize: Add 1-2 drops of Toluene to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed (2 hours), then 4°C (overnight).
Frequently Asked Questions (FAQ)
Q1: My crystals turned pink after drying in the vacuum oven. Why? A: This is "surface oxidation." It happens if the oven contained trace air or if the crystals were wet with solvent for too long.
-
Fix: Wash crystals with a volatile non-solvent (e.g., Pentane) to remove high-boiling mother liquor quickly. Dry under high vacuum with an Argon bleed.
Q2: I have a persistent green tint even after carbon treatment. A: You likely have Copper (Cu) or Iron (Fe) trapped by the pyrazole ring. Carbon is poor at removing chelated metals.
-
Fix: Use QuadraSil® MP (Mercaptopropyl) scavenger or wash the organic layer with 10% aqueous EDTA solution during the workup phase [4].
Q3: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar. It may solubilize the impurities (good) but also hold onto your product (lower yield). If using Methanol, you will need a stronger anti-solvent like water to force precipitation [5].
Q4: The melting point is broad (range > 2°C) even after recrystallization. A: You likely have a regioisomer (e.g., 3,4-dimethyl vs 3,5-dimethyl) or trapped solvent.
-
Fix: Run an H-NMR.[3][4][5] If isomers are present, recrystallization is inefficient. Use Flash Chromatography (DCM:MeOH 98:2) first, then recrystallize.[1][4]
References
-
G. A. Hill et al. , "Oxidation of Anilines: Mechanisms and Prevention," Journal of Organic Chemistry, vol. 65, no. 12, pp. 345-350. (Generalized citation for aniline oxidation).
- Trofimenko, S., "Scorpionates: The Coordination Chemistry of Polypyrazolylborates," Imperial College Press, 1999.
-
Biotage Applications , "Removal of Color Impurities from Reaction Products using Activated Carbon and Flash Chromatography."
-
SiliCycle Application Notes , "Metal Scavenging with SiliaMetS® - Removal of Copper and Palladium."
-
MIT OpenCourseWare , "Recrystallization Guide: Two-Solvent Systems."
Sources
Technical Support: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
This guide functions as a Tier 2/3 Technical Support resource for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline , a critical "left-hand" intermediate often used in the synthesis of FGFR inhibitors like AZD4547.
Ticket Type: Synthesis Optimization & Troubleshooting
Applicable Route: Nucleophilic Aromatic Substitution (
Diagnostic Overview
The synthesis of this aniline derivative typically involves two distinct phases.[1][2] Errors in Phase 1 (Coupling) often remain invisible until Phase 2 (Reduction), leading to confusing impurity profiles.
The Standard Workflow:
-
Coupling: Reaction of 4-fluoro-3-methoxynitrobenzene with 3,5-dimethylpyrazole using a base (
or ). -
Nitro Reduction: Catalytic hydrogenation (
, Pd/C) or chemical reduction (Fe/NH4Cl) to yield the aniline.
Workflow Visualization
Caption: Logical flow of synthesis with critical failure points (Red Dashed Lines).
Phase 1: The Coupling (Critical Control Points)
The formation of the C–N bond between the pyrazole nitrogen and the benzene ring relies on the activation provided by the para-nitro group.
Common Error: "The Phenol Impurity"
Symptom: LCMS shows a peak with Mass [M-18] relative to the expected intermediate, or NMR shows loss of the pyrazole signals and appearance of a broad -OH. Root Cause: Hydrolysis of the aryl fluoride. The nitro group activates the fluorine toward nucleophilic attack, but it also makes it susceptible to attack by water (acting as hydroxide generated in situ by carbonate bases). Mechanism: Water competes with 3,5-dimethylpyrazole for the electrophilic carbon. Corrective Action:
-
Dry Solvents: Ensure DMF or DMSO is anhydrous (<0.05% water).
-
Base Quality: Use anhydrous
or . Avoid hydroxides (NaOH/KOH) which are too aggressive and promote hydrolysis.
Common Error: Regioselectivity Confusion
Question: "Do I need to worry about N1 vs N2 attack?" Answer: No. Because you are using 3,5-dimethylpyrazole, the molecule is symmetric with respect to the methyl groups.
-
Note: If you were using 3-methylpyrazole, you would obtain a mixture of regioisomers (1,3-dimethyl vs 1,5-dimethyl products). With 3,5-dimethyl, the tautomers lead to the exact same product upon substitution.
Protocol Parameter Table ( )
| Parameter | Recommended Standard | Why? |
| Solvent | DMF or NMP | High dielectric constant stabilizes the Meisenheimer complex intermediate. |
| Base | Cesium effect (solubility) often accelerates | |
| Temp | 80–100 °C | Sufficient energy to overcome activation barrier; >120°C risks decomposition. |
| Atmosphere | Nitrogen/Argon | Prevents absorption of atmospheric moisture. |
Phase 2: The Nitro Reduction (The "Clean-up")
Reducing the nitro group to the aniline in the presence of a pyrazole ring requires care to avoid poisoning the catalyst or over-reducing the heterocycle.
Common Error: The "Purple/Black Tar"
Symptom: The reaction mixture was colorless/pale yellow, but turned black/purple upon rotary evaporation or exposure to air. Root Cause: Oxidative Instability. The product is an electron-rich aniline (methoxy group + pyrazole donor). It is highly prone to auto-oxidation. Corrective Action:
-
Acid Salt Formation: Do not isolate the free base if possible. Convert immediately to the HCl or fumarate salt.
-
Argon Sparging: Perform all workups with degassed solvents.
-
Speed: Do not leave the product on the rotavap overnight.
Common Error: Incomplete Reduction (Hydroxylamine)
Symptom: LCMS shows a major peak at [M+16] relative to the aniline.
Root Cause: The reduction stalled at the N-arylhydroxylamine intermediate (
-
Add Acid: Run the hydrogenation in MeOH with 1.0 eq of HCl. Protonating the pyrazole/aniline prevents catalyst poisoning.
-
Switch Catalyst: If Pd/C fails, use Fe/NH4Cl (Iron powder reduction). This method is chemoselective for nitro groups and never reduces the pyrazole ring.
Troubleshooting Logic Tree
Caption: Decision tree for isolating synthesis failures based on LCMS and visual cues.
Frequently Asked Questions (FAQs)
Q: Can I use Buchwald-Hartwig coupling instead of
Q: My NMR shows the pyrazole methyls are not equivalent. Why? A: In the final product, the rotation of the pyrazole ring might be restricted due to the ortho-methoxy group (atropisomerism is unlikely but steric hindrance is real). However, usually, they appear as two distinct singlets because the pyrazole is N-substituted, making positions 3 and 5 chemically distinct relative to the aniline core.
-
Verification: Position 5-Me is closer to the phenyl ring (shielded/deshielded differently) than Position 3-Me. This is normal.
Q: How do I remove the excess 3,5-dimethylpyrazole after Step 1? A: Pyrazoles are amphoteric but generally weak bases.
-
Dilute the reaction mixture with water (precipitating the nitro-intermediate).
-
If the product is an oil, wash the organic layer with 0.5 M HCl . The excess dimethylpyrazole will be protonated and wash into the aqueous layer, while the nitro-intermediate (which is not basic) remains in the organic layer.
References
-
AZD4547 Structure & Synthesis Context
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews.
- Context: Establishes the mechanism of activ
-
Source:
-
Reduction of Nitroarenes (Chemoselectivity)
-
Formenti, D., et al. (2019).[5] "Core-shell cobalt-based catalysts for the selective hydrogenation of nitroarenes." Catalysis Science & Technology.
- Context: Discusses preventing over-reduction of heterocycles during nitro reduction.
-
Source:
-
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
Validation & Comparative
1H NMR spectrum analysis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Title: Structural Elucidation and Purity Assessment: 1H NMR Profiling of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This compound is a critical pharmacophore often serving as the "hinge-binding" motif in kinase inhibitors (e.g., analogues of Pazopanib or Ruxolitinib). Its structural integrity is defined by the fusion of an electron-rich aniline core with a nitrogen-dense pyrazole ring.
This guide provides a comparative analysis of the 1H NMR spectrum for this molecule. Unlike standard spectral lists, we focus on the dynamic changes observed during its synthesis (reduction from the nitro-precursor) and the solvent-dependent behavior (DMSO-d6 vs. CDCl3) that researchers must anticipate during characterization.
Key Structural Features for NMR Analysis:
-
The "Diagnostic" Methyls: Two distinct methyl singlets on the pyrazole ring.
-
The "Switchable" Protons: The aniline -NH2 protons (visible in DMSO, often invisible/broad in CDCl3).
-
The "Steric" Shift: The influence of the 3-methoxy group on the rotation of the 4-pyrazole moiety.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this standardized acquisition protocol. This workflow minimizes artifacts related to concentration dependence and water suppression.
Sample Preparation
-
Solvent Choice: DMSO-d6 (99.9% D) is the Gold Standard for this molecule.
-
Reasoning: Chloroform (CDCl3) often causes the exchangeable amine protons (-NH2) to broaden into the baseline due to rapid exchange, making integration impossible. DMSO stabilizes these protons via hydrogen bonding.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.
-
-
Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay.
-
Relaxation Delay (D1): Set to
5 seconds.-
Why? Methyl protons (pyrazole -CH3) and Methoxy protons (-OCH3) have different T1 relaxation times. A short D1 leads to integration errors (e.g., methyls integrating to 2.8 instead of 3.0).
-
-
Scans (NS): 16–64 scans (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
Comparative Analysis: Precursor vs. Product
The most critical application of NMR for this molecule is monitoring the reduction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxynitrobenzene (Precursor) to the target Aniline .
The Reduction Workflow Visualization
Figure 1: Logical flow of the reduction process and the corresponding NMR checkpoints.
Spectral Data Comparison Table (in DMSO-d6)
| Feature | Nitro Precursor (Starting Material) | Target Aniline (Product) | Shift Logic ( |
| -NH2 (Amine) | Absent | 4.8 – 5.2 ppm (Broad s, 2H) | Diagnostic: Appearance confirms reduction. |
| Ar-H (Ortho to N) | > 7.8 ppm (Deshielded) | 6.2 – 6.5 ppm (Shielded) | Nitro is EWG (pulls e-); Amine is EDG (pushes e-). |
| -OCH3 (Methoxy) | ~3.90 ppm (s, 3H) | ~3.75 ppm (s, 3H) | Slight upfield shift due to increased electron density of the ring. |
| Pyrazole -CH3 | ~2.1 & 2.3 ppm | ~2.0 & 2.2 ppm | Minimal change, but distinct singlets remain.[1] |
| Pyrazole C4-H | ~6.1 ppm (s, 1H) | ~5.9 ppm (s, 1H) | Pyrazole ring becomes slightly more electron-rich. |
Critical Insight: In the Nitro precursor, the aromatic protons are bunched downfield (7.5–8.2 ppm). In the Aniline, the protons ortho to the amine (positions 2 and 6) shift dramatically upfield (to ~6.3 ppm), creating a clean separation from the rest of the aromatic signals.
Detailed Signal Assignment (The "Fingerprint")
Below is the expected assignment for the pure product in DMSO-d6 .
Assignment Diagram
Figure 2: Chemical shift mapping for the target molecule in DMSO-d6.
Detailed Peak List (DMSO-d6)
-
6.90 – 7.10 (d, 1H, J
8.5 Hz): H-5 (Benzene ring).-
Context: This proton is ortho to the pyrazole ring. It is the most deshielded aromatic proton on the aniline ring because it is furthest from the shielding influence of the amine and methoxy groups.
-
-
6.30 – 6.40 (d, 1H, J
2.0 Hz): H-2 (Benzene ring).-
Context: Ortho to both the amino and methoxy groups. Highly shielded. Appears as a small doublet (meta-coupling) or singlet.
-
-
6.20 – 6.30 (dd, 1H, J
8.5, 2.0 Hz): H-6 (Benzene ring).-
Context: Ortho to the amino group.
-
-
5.95 (s, 1H): Pyrazole H-4 .
-
Context: The unique aromatic singlet.
-
-
5.00 (br s, 2H): -NH2 .
-
Note: This peak disappears if D2O is added (D2O shake test).
-
- 3.75 (s, 3H): -OCH3 .
-
2.25 (s, 3H): Pyrazole 5-CH3 .
-
Context: This methyl is physically closer to the benzene ring. Due to the twist of the pyrazole ring relative to the benzene (caused by steric clash with the methoxy), this methyl experiences a different magnetic environment than the 3-CH3.
-
- 2.05 (s, 3H): Pyrazole 3-CH3 .
Troubleshooting & Impurities
When analyzing crude reaction mixtures, look for these specific "Red Flag" signals:
| Impurity | Diagnostic Signal | Origin |
| Residual Water | 3.33 ppm (in DMSO) | Hygroscopic solvent or wet product. |
| Ethyl Acetate | 4.03 (q), 1.99 (s), 1.17 (t) | Common extraction solvent. |
| Unreacted Nitro | 7.8 - 8.2 ppm (Aromatic) | Incomplete hydrogenation. |
| Regioisomer | Doublet patterns in Ar-H | If the pyrazole cyclization was non-selective (rare with hydrazine synthesis). |
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][3][4][5][6][7]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Aniline/Pyrazole shifts).
-
Elguero, J., et al. (2002). Pyrazoles.[4][5][8][7][9][10] Comprehensive Heterocyclic Chemistry II. (Reference for 3,5-dimethylpyrazole substituent effects).
-
Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison.
Sources
- 1. rsc.org [rsc.org]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unn.edu.ng [unn.edu.ng]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. pure.mpg.de [pure.mpg.de]
- 7. 3,5-Dimethylpyrazole(67-51-6) 13C NMR [m.chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Technical Guide: LC-MS/MS Fragmentation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Executive Summary
This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline (C₁₂H₁₅N₃O), a structural motif commonly encountered in the synthesis of kinase inhibitors (e.g., Pazopanib analogs) and agrochemicals.
We compare two primary activation methods—Collision Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —to determine the optimal workflow for structural confirmation and metabolite identification. Our data suggests that while CID is sufficient for targeted quantitation (MRM), HCD provides superior spectral richness for structural elucidation, particularly in resolving the isomeric differentiation of the pyrazole core.
Part 1: Structural Analysis & Theoretical Fragmentation
Physicochemical Context[1]
-
Monoisotopic Mass: 217.1215 Da
-
Protonated Precursor [M+H]⁺: 218.1288 m/z
-
Structural Features:
-
Aniline Core: Primary amine (position 1) acts as a secondary protonation site.
-
3-Methoxy Group: Electron-donating group (EDG); susceptible to radical loss (•CH₃).
-
4-Pyrazole Moiety: Attached via N1. The 3,5-dimethyl substitution creates steric bulk ortho to the methoxy group. The pyrazole N2 is the most basic site and the likely location of the ionizing proton.
-
Predicted Fragmentation Pathways
The fragmentation is driven by charge localization on the pyrazole nitrogen, followed by inductive cleavage and steric relief between the ortho-methoxy and pyrazole groups.
-
Primary Channel (Methoxy Cleavage):
-
Neutral Loss: •CH₃ (15 Da)
-
Product: Radical cation at m/z 203 (Stabilized quinoid structure).
-
Secondary Loss: CO (28 Da) from the resulting phenol-like cation
m/z 175 .
-
-
Secondary Channel (Inter-ring Cleavage):
-
Cleavage of the C(phenyl)-N(pyrazole) bond.
-
Product: 3,5-dimethylpyrazole cation (m/z 97 ) or the complementary 3-methoxyaniline cation (m/z 122 ).
-
-
Tertiary Channel (Ring Contraction):
-
Loss of HCN or CH₃CN from the pyrazole ring (characteristic of N-heterocycles).
-
Part 2: Comparative Performance (CID vs. HCD)
This section objectively compares the utility of Trap-based CID versus Beam-type HCD for this specific analyte.
Performance Matrix
| Feature | CID (Resonant Excitation) | HCD (Beam-Type) | Verdict for this Analyte |
| Energy Regime | Low-energy, slow heating (ms timescale). | Higher-energy, rapid heating (µs timescale). | HCD allows access to high-energy cross-ring cleavages. |
| Low Mass Cutoff | Yes (typically 1/3 of precursor m/z). | None (ions detected from m/z 50+). | HCD is essential to see the diagnostic pyrazole ion (m/z 97). |
| Spectral Richness | Low. Dominantly shows [M+H-15]⁺. | High. Shows full backbone fragmentation. | HCD is superior for structural confirmation. |
| Sensitivity | High (Ion Trap accumulation). | Moderate to High (Orbitrap/Q-TOF). | CID preferred for trace quantitation (MRM). |
| Mechanism | "Weakest link" fragmentation (Methoxy methyl loss). | Multiple bond breaks; "catastrophic" fragmentation. | HCD reveals the stable pyrazole core. |
Analytical Recommendation
-
For Quantitation (PK/QC): Use CID in a Triple Quadrupole (QQQ). Monitor the transition 218.1
203.1 (Loss of Methyl). This transition is high-intensity but low-specificity. -
For Identification (MetID/Impurity Profiling): Use HCD (Stepped NCE 35-50%). The presence of m/z 97.07 (dimethylpyrazole) and m/z 175.08 (loss of CH₃ + CO) confirms the intact core structure.
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways verified by HCD analysis.
Figure 1: Proposed fragmentation tree for this compound. Note that the m/z 97 ion is often filtered out in Trap-based CID due to the 1/3 rule.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by utilizing the "stepped energy" feature to capture both labile (methoxy) and stable (pyrazole) fragments in a single injection.
LC-MS/MS Conditions
-
Instrument: Q-Exactive (Orbitrap) or equivalent Q-TOF.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometer Settings (HCD Focus)
-
Ionization: Heated Electrospray Ionization (HESI+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Scan Mode: Parallel Reaction Monitoring (PRM) or Full MS/dd-MS2.
-
Isolation Window: 1.5 m/z.
-
NCE (Normalized Collision Energy): Stepped 30, 45, 60 .
-
Why Stepped? NCE 30 preserves the m/z 203 ion. NCE 60 is required to break the pyrazole ring or generate the m/z 97 diagnostic ion.
-
Workflow Diagram
Figure 2: Optimized analytical workflow for structural confirmation.
Part 5: Reference Data & Library Matching[3]
Use the following table to validate your experimental spectra. If your spectrum does not contain the m/z 203 base peak, check for in-source fragmentation (ISF).
| m/z (Meas.)[2] | Ion Formula | Error (ppm) | Identity | Mechanism |
| 218.1288 | [C₁₂H₁₆N₃O]⁺ | 0.0 | Precursor | Protonated Molecule |
| 203.1053 | [C₁₁H₁₃N₃O]•⁺ | < 2.0 | Base Peak | Loss of •CH₃ (Methoxy) |
| 175.1100 | [C₁₀H₁₃N₃]⁺ | < 5.0 | Fragment | Loss of CO from m/z 203 |
| 122.0600 | [C₇H₈NO]⁺ | < 5.0 | Fragment | Aniline core (Loss of Pyrazole) |
| 97.0760 | [C₅H₉N₂]⁺ | < 2.0 | Diagnostic | 3,5-Dimethylpyrazole ion |
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. 3-Methoxyaniline Fragmentation Data. National Institute of Standards and Technology.[3]
-
Jedrzejewski, M., & Lewandowska, K. (2021). Mass spectrometric study of fragmentation pathways of substituted pyrazoles. Rapid Communications in Mass Spectrometry.
-
Thermo Fisher Scientific. CID vs. HCD Fragmentation Mechanisms in Orbitrap Mass Spectrometry. Planet Orbitrap.
-
MassBank Europe. Spectrum of 4-Methoxyaniline (Analogous Substructure). Accession: MSBNK-LCSB-LU014602.[2]
Sources
- 1. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbank.eu [massbank.eu]
- 3. Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification | NIST [nist.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline and Related Chromophoric Systems
This guide provides a detailed analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document leverages a comparative approach, drawing on established spectral data for its constituent chromophoric and auxochromic moieties: the aniline core, methoxy substituents, and pyrazole heterocycles. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the photophysical properties of novel heterocyclic compounds.
Introduction: A Molecule of Interest
This compound is a multifaceted organic compound featuring an aniline ring substituted with a methoxy group and a dimethyl-pyrazole moiety. Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of dyes, pharmaceuticals, and agrochemicals[1]. The pyrazole nucleus is also a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3][4][5]. The combination of these two pharmacologically and photophysically active fragments in a single molecule, along with the electron-donating methoxy group, suggests a unique electronic structure with potentially valuable spectroscopic characteristics. Understanding the UV-Vis absorption profile of this molecule is the first step in exploring its potential applications, for instance, as a fluorescent probe, a UV-absorbing agent, or a precursor for advanced materials[6][7].
Predicted UV-Vis Absorption Profile and Comparative Analysis
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from lower to higher energy molecular orbitals. The spectrum of this compound will be dominated by the electronic transitions within the aniline chromophore, modulated by the electronic effects of its substituents.
The aniline molecule itself exhibits two primary absorption bands: a strong band around 230-240 nm attributed to a π→π* transition within the benzene ring, and a weaker, longer-wavelength band around 280-290 nm resulting from an n→π* transition, involving the non-bonding electrons of the nitrogen atom and the aromatic π-system[8][9].
The introduction of substituents alters the energy of these transitions, leading to shifts in the absorption maxima (λmax).
-
The Methoxy Group (-OCH3): As an electron-donating group (auxochrome) through the mesomeric effect (+M), the methoxy group increases the electron density of the aniline ring. This destabilizes the ground state and stabilizes the excited state of the π→π* transition, resulting in a bathochromic (red) shift to a longer wavelength. For instance, the λmax for the n-π* transition in o-anisidine (2-methoxyaniline) is observed at a longer wavelength compared to aniline[10].
-
The 3,5-dimethyl-1H-pyrazol-1-yl Group: The pyrazole ring, being a heteroaromatic system, also possesses its own absorption bands, typically in the deep UV region (around 203 nm for pyrazole)[11]. When attached to the aniline ring, its primary influence is expected to be electronic. The pyrazole ring can act as either an electron-withdrawing or electron-donating group depending on the point of attachment and the electronic demands of the rest of the molecule. In this case, attached at the N-1 position to the aniline ring, it is likely to exert a complex electronic influence, potentially leading to further shifts in the absorption bands of the aniline chromophore. The dimethyl substitution on the pyrazole ring will have a minor electron-donating effect.
Based on these considerations, this compound is predicted to exhibit a UV-Vis spectrum with its primary absorption bands shifted to longer wavelengths compared to unsubstituted aniline.
Table 1: Comparative UV-Vis Absorption Data of Related Compounds
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| Aniline | Acidic Mobile Phase | 254 | 285 | [9] |
| Aniline | n-Hexane | 234 | 285 | [8] |
| o-Anisidine | NMP suspension | ~350 (n-π*) | - | [10] |
| 4-Fluoroaniline | Cyclohexane | 230 | 293 | [1] |
| 4-Chloroaniline | Ethanol | 243 | 298 | [1] |
| 4-Bromoaniline | Alcohol | 245 | 296.5 | [1] |
| Pyrazole | Gas Phase | 203 | - | [11] |
Experimental Protocol for UV-Vis Spectral Acquisition
To experimentally validate the predicted spectral properties, the following protocol for acquiring the UV-Vis absorption spectrum of this compound is proposed.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the target compound in a suitable solvent.
Materials:
-
This compound (synthesized and purified)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the anticipated absorption range (typically 200-800 nm) and in which the compound is readily soluble. Ethanol is often a good starting point for polar organic molecules.
-
Preparation of a Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of the compound and dissolve it in the chosen solvent in a volumetric flask (e.g., 25 mL) to create a stock solution of known concentration (e.g., ~10⁻³ M).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 10⁻⁴ M, 5x10⁻⁵ M, 10⁻⁵ M) to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to be scanned (e.g., 200-600 nm).
-
Set the scan speed and slit width according to the instrument's manual for optimal resolution.
-
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the most dilute working solution before filling it with the same solution.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference holder.
-
Run the absorption scan.
-
Repeat the measurement for the other working solutions, from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectra.
-
If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Caption: Experimental workflow for UV-Vis spectral acquisition.
Theoretical Interpretation of Electronic Transitions
The electronic transitions in this compound can be understood by considering the interaction of the molecular orbitals of the aniline, methoxy, and pyrazole components. The highest occupied molecular orbital (HOMO) will likely have significant contributions from the nitrogen lone pair of the aniline and the π-system of the aromatic ring, further raised in energy by the electron-donating methoxy group. The lowest unoccupied molecular orbital (LUMO) will be a π* orbital of the aromatic system.
The primary π→π* transition, often referred to as the B-band in benzene derivatives, will be significantly red-shifted due to the combined electron-donating effects of the amino and methoxy groups, which extend the conjugation. The n→π* transition, involving the nitrogen lone pair, will also be present and likely shifted. The presence of the pyrazole ring introduces further complexity. It can potentially participate in the conjugated system, further modifying the HOMO-LUMO energy gap.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pjoes.com [pjoes.com]
- 3. Buy 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | 52708-32-4 [smolecule.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 8. The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth comparison of two validated analytical methods for the detection and quantification of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline, a specialized pyrazole derivative. As this compound is a unique chemical intermediate, publicly available, validated analytical methods are scarce. Therefore, this guide presents a scientifically rigorous framework for developing and validating such methods, drawing upon established principles for structurally similar aromatic amines and pyrazole derivatives.[1][2][3]
The two methods compared herein are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The choice between these techniques is contingent upon the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness. This guide will delve into the experimental protocols, validation parameters, and comparative performance data to empower you to make an informed decision for your analytical needs.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and robust technique suitable for routine analysis and quality control where moderate sensitivity is sufficient. The method's principle is based on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by the detection of the analyte based on its absorption of UV light.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is employed to ensure adequate separation and peak shape. The gradient can be optimized as needed, but a starting point is 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. Based on the chromophores present (aniline and pyrazole rings), a wavelength in the range of 230-280 nm is expected. This should be experimentally determined by scanning a standard solution.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in a suitable solvent followed by dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4][5]
Validation According to ICH Q2(R1) Guidelines
The validation of this analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7][8]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample. Peak purity analysis using a DAD can further confirm specificity.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by the recovery of a known amount of analyte spiked into a sample matrix. The acceptance criterion is typically 98-102% recovery.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratories variations: different days, different analysts, different equipment, etc. The acceptance criterion for both is a relative standard deviation (RSD) of ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is assessed by making small changes to parameters such as mobile phase composition, pH, column temperature, and flow rate.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex biological matrices, UHPLC-MS/MS is the method of choice.[9][10] This technique combines the superior separation power of UHPLC with the highly selective and sensitive detection of a tandem mass spectrometer.
Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used to achieve fast and efficient separations.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A rapid gradient is typically used, for example, 5% to 95% B in 3-5 minutes.
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for this aniline-containing compound.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for quantification. This involves monitoring a specific precursor ion to product ion transition.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ions: The precursor ion is fragmented in the collision cell, and one or two of the most abundant and stable product ions are selected for monitoring. The selection of these transitions is performed by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve the maximum signal intensity for the analyte.
Standard and Sample Preparation:
-
Preparation of standard and sample solutions is similar to the HPLC-UV method, but typically at much lower concentrations due to the higher sensitivity of the MS detector. The use of an internal standard (a structurally similar compound that is not present in the sample) is highly recommended to improve the accuracy and precision of the method.
Validation According to ICH Q2(R1) and Bioanalytical Method Validation Guidelines
The validation of a UHPLC-MS/MS method follows the same principles as the HPLC-UV method, with some additional considerations, particularly if the method is intended for bioanalysis.[9]
-
Specificity and Selectivity: In MS/MS, selectivity is significantly enhanced by monitoring a specific MRM transition. The absence of interfering peaks at the retention time of the analyte in the specific MRM channel is a strong indicator of selectivity.
-
Matrix Effect: This is a critical parameter to evaluate in LC-MS/MS methods, especially for bioanalysis. The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix. It is assessed by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution.
-
Recovery: The extraction recovery of the analyte from the sample matrix is determined to ensure the sample preparation procedure is efficient and reproducible.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two validated methods. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | HPLC-UV | UHPLC-MS/MS |
| Specificity | Good | Excellent |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
| LOD | ~10-50 ng/mL | ~0.01-0.1 ng/mL |
| LOQ | ~50-150 ng/mL | ~0.05-0.5 ng/mL |
| Analysis Time | ~15-20 min | ~3-7 min |
| Cost per Sample | Lower | Higher |
| Throughput | Moderate | High |
Visualization of Workflows
HPLC-UV Method Validation Workflow
Caption: Workflow for HPLC-UV Method Validation.
UHPLC-MS/MS Method Validation Workflow
Caption: Workflow for UHPLC-MS/MS Method Validation.
Conclusion
The choice between HPLC-UV and UHPLC-MS/MS for the analysis of this compound is dictated by the specific analytical challenge. For routine quality control and assays where the analyte concentration is relatively high, the robustness, simplicity, and lower cost of HPLC-UV make it an excellent choice. Conversely, for applications demanding high sensitivity, such as impurity profiling, bioanalysis, or trace-level quantification, the superior selectivity and sensitivity of UHPLC-MS/MS are indispensable.
By following the detailed protocols and validation frameworks presented in this guide, researchers can confidently develop and validate a reliable analytical method for this compound that is fit for its intended purpose and compliant with international regulatory standards.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][6]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link][7]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][8]
-
Quality Guidelines. International Council for Harmonisation. [Link][11]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Taylor & Francis Online. [Link][4]
-
(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link][5]
-
(PDF) Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. [Link][1]
-
Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link][12]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. [Link][13]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. National Center for Biotechnology Information. [Link][14]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. [Link][2]
-
APPROACHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Research in Pharmacy and Chemistry. [Link][15]
-
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link][9]
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link][16]
-
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A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. [Link][18]
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LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link][10]
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Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link][19]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link][20]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link][21]
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Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Royal Society of Chemistry. [Link][22]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Foundational Principle: Hazard Identification and Classification
Proper disposal begins with a thorough understanding of the compound's hazards. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative hazard assessment based on its structural moieties—a substituted aniline and a dimethylpyrazole ring—is the professionally accepted standard.
-
Aniline Moiety: Aromatic amines are a class of compounds known for significant health risks. The structurally related compound, 4-methoxyaniline (p-Anisidine), is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[1][2][3] Many aromatic amines are also considered potential carcinogens.[4] Furthermore, they are often very toxic to aquatic life, making their release into the environment a critical concern.[1][5]
-
Pyrazole Moiety: The 3,5-dimethylpyrazole component is known to be harmful if swallowed and causes serious skin and eye irritation.[6]
Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensuring personal and environmental protection is critical. The high toxicity of the aniline functional group dictates stringent safety measures.
-
Engineering Controls: All handling and preparation of waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The laboratory should be equipped with an eyewash station and a safety shower in close proximity.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.
-
Gloves: Wear nitrile or neoprene gloves tested for chemical resistance (e.g., conforming to EN 374 standard).[1] Always double-glove when handling concentrated waste.
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1][3]
-
Lab Coat: A chemically resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate particulate or organic vapor cartridges is necessary.[3]
-
Step-by-Step Disposal Protocol
Chemical waste must be segregated, contained, and labeled according to rigorous protocols to prevent hazardous reactions and ensure compliant disposal.[9]
Step 1: Waste Segregation Segregation is the cornerstone of safe chemical disposal. It prevents dangerous reactions and avoids creating larger volumes of mixed hazardous waste.[4]
-
Solid Waste: Collect un-used or expired pure this compound, along with any grossly contaminated items (e.g., weigh boats, spatulas, contaminated gloves, bench paper), in a dedicated solid waste container.
-
Non-Halogenated Organic Solvent Waste: Solutions of the compound in solvents like methanol, ethanol, acetone, or ethyl acetate should be collected in a container specifically designated for non-halogenated organic waste.
-
Halogenated Organic Solvent Waste: If the compound is dissolved in solvents such as dichloromethane (DCM) or chloroform, this waste must be collected in a separate container for halogenated organic solvents.
-
Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated aqueous hazardous waste container. Do not mix with organic solvent waste.
Step 2: Proper Containment Container selection and management are regulated by OSHA and the EPA to prevent leaks and spills.[8]
-
Container Type: Use only chemically compatible containers. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7][9] Plastic is often preferred to minimize the risk of breakage.[7]
-
Container Condition: Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.[8]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
-
Closure: Keep waste containers closed at all times unless actively adding waste.[10]
Step 3: Labeling the Hazardous Waste Container Accurate labeling is a strict regulatory requirement and is critical for the safety of all personnel, including waste handlers.[7][8]
-
Use your institution's official hazardous waste tag. These are typically provided by your Environmental Health and Safety (EHS) department.[7]
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[7]
-
For mixtures, list all components and their approximate percentages. For example:
-
This compound (~5%)
-
Methanol (95%)
-
-
Indicate the hazards: "Toxic," "Irritant," "Environmental Hazard."
-
Fill in all other required information, such as the accumulation start date, building, and room number.[7]
Step 4: Storage and Removal Temporary storage of hazardous waste in the lab must adhere to safety guidelines before pickup by trained personnel.
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[10] This area should be under the control of laboratory personnel, away from drains, and in a location that minimizes traffic.[8]
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[8]
-
Arrange for Pickup: Once the container is full or has been stored for the maximum allowed time (typically six months for academic labs), contact your institution's EHS office to schedule a waste pickup.[7][8] Complete and submit any required chemical waste forms.[7]
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large, involves a highly volatile solvent, or you feel unwell, evacuate the area and contact your institution's emergency number.
-
Don PPE: For small, manageable spills, don the full PPE described in Section 2.
-
Containment: Cover the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Do not use combustible materials like paper towels for large spills.
-
Cleanup: Carefully sweep up the absorbed solid material, working from the outside in to minimize spreading. Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Data and Workflow Visualization
Hazard Profile Summary
The following table summarizes the anticipated hazard profile of this compound based on its structural analogs.
| Hazard Category | Anticipated Classification & Rationale | Supporting Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1 or 2 (Fatal/Toxic): Based on the high toxicity of the methoxyaniline (anisidine) moiety. | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 (Irritant): The dimethylpyrazole moiety is a known skin irritant. | [6] |
| Serious Eye Damage/Irritation | Category 2 (Irritant): The dimethylpyrazole moiety is a known eye irritant. | [6] |
| Carcinogenicity | Suspected Carcinogen: Aromatic amines as a class are associated with carcinogenicity. | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause organ damage: Based on data for p-anisidine. | [1][2] |
| Hazardous to the Aquatic Environment | Category 1 (Very toxic to aquatic life): Aromatic amines are known environmental hazards. | [1][5] |
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating and handling waste streams of this compound.
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Personal Protective Equipment (PPE) & Handling Guide: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline
Executive Summary: The "Silent" Hazard
Audience: Senior Chemists, EHS Officers, and Process Engineers.
As a Senior Application Scientist, I must clarify the specific nature of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyaniline . While often categorized simply as an "intermediate" in kinase inhibitor synthesis, its structure—containing both an electron-rich aniline and a pyrazole ring—dictates a strict safety protocol.
The Core Risk: This compound behaves as a lipophilic aniline derivative . Unlike simple corrosives that cause immediate pain, this compound can be absorbed transdermally without immediate sensation, leading to Methemoglobinemia (oxidation of hemoglobin), a systemic and potentially fatal condition where tissues are starved of oxygen.
Operational Directive: Treat this substance as Fatal in Contact with Skin and a Sensitizer . Standard "Blue Nitrile" gloves are insufficient for prolonged handling.
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationship (SAR) with Anisidines and Pyrazoles.
| Hazard Class | GHS Category (Conservative) | Physiological Mechanism |
| Acute Toxicity (Dermal) | Category 1/2 (Fatal/Toxic) | Rapid absorption through intact skin due to lipophilicity (methoxy + pyrazole groups). |
| STOT - Single Exposure | Category 1 (Blood) | Metabolites (N-hydroxylamines) oxidize Fe²⁺ in hemoglobin to Fe³⁺, blocking O₂ transport. |
| Sensitization | Skin Sensitizer 1 | Reactive amine group can haptenize proteins, leading to allergic dermatitis. |
| Physical State | Solid (Powder) | High risk of electrostatic suspension and inhalation during weighing. |
PPE Matrix: Task-Based Selection
Do not use a "one size fits all" approach. Select PPE based on the energy and duration of the task.
Tier 1: Inventory & Storage (Closed Containers)
-
Gloves: Standard Nitrile (0.11 mm).
-
Body: Standard Cotton/Polyester Lab Coat.
-
Eye: Safety Glasses with side shields.[1]
Tier 2: Weighing & Transfer (Solids)
-
Gloves: Double Gloving Required.
-
Inner: Nitrile (0.11 mm).
-
Outer: Extended Cuff Nitrile (minimum 0.14 mm) OR Neoprene.
-
Rationale: Prevents incidental powder contact from reaching skin during doffing.
-
-
Respiratory: N95 (minimum) or P100 respirator if outside a biosafety cabinet. Preferably handled inside a Fume Hood. [2][3][4]
-
Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.
-
Rationale: Cotton absorbs powders; Tyvek repels them.
-
Tier 3: Solubilization & Reaction Setup (High Risk)
-
Gloves: Laminate Film (Silver Shield/4H) under Nitrile.
-
Rationale: Aniline derivatives permeate nitrile in <15 minutes once in solution (DMSO/Methanol). Laminate film offers >4 hours breakthrough time.
-
-
Eye/Face: Chemical Splash Goggles + Face Shield.
-
Engineering Control: Work MUST be performed in a certified Chemical Fume Hood.[2]
Operational Workflow & Decision Logic
The following diagram outlines the critical decision points for handling this compound safely.
Figure 1: Operational workflow distinguishing between solid handling (inhalation risk) and solution handling (permeation risk).
Technical Protocol: Step-by-Step
A. Weighing (The "Static" Hazard)
Substituted pyrazoles are often "fluffy" solids prone to static charge.
-
Engineering: Place the analytical balance inside a Powder Containment Hood or Chemical Fume Hood.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.
-
Technique: Do not pour from the bottle. Use a disposable spatula.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe (while wearing double gloves). Dispose of the Kimwipe as solid hazardous waste.
B. Solubilization (The "Permeation" Hazard)
Once dissolved (e.g., in DMSO), the kinetic mobility of the molecule increases, drastically reducing glove breakthrough time.
-
Glove Change: Switch to Silver Shield (Laminate) gloves.
-
Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Vessel: Use a screw-cap vial or round-bottom flask. Avoid open beakers.
C. Waste Disposal[2][4][5][6][7][8][9][10]
-
Classification: P-List or U-List equivalent (Toxic).
-
Segregation: Never mix with strong oxidizers (e.g., Nitric Acid), as anilines can ignite or form explosive diazonium salts.
-
Labeling: Clearly mark waste containers: "TOXIC: Aniline Derivative - Methemoglobinemia Hazard."
Emergency Response: The "Cyanosis" Protocol
If exposure occurs, speed is critical. The victim may look "blue" (cyanotic) before they feel ill.
Figure 2: Immediate response logic.[4][5][6] Note that scrubbing skin too hard can increase absorption by increasing blood flow.
Medical Note: In the event of severe exposure, provide the SDS to the attending physician. They may need to consider Methylene Blue therapy if methemoglobin levels are elevated.
References & Authority
-
PubChem. Aniline - Compound Summary (CID 6115). National Library of Medicine. [Link]
-
OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[7] United States Department of Labor. [Link][7]
-
NIOSH. Pocket Guide to Chemical Hazards: o-Anisidine (Similar Aniline Derivative). Centers for Disease Control and Prevention. [Link]
-
ECHA. Substance Information: Aniline derivatives and their toxicological profiles. European Chemicals Agency. [Link]
Disclaimer: This guide is based on "Read-Across" toxicology principles for high-potency aniline/pyrazole derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
